Cas no 2207-46-7 (5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER)

5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER structure
2207-46-7 structure
Product Name:5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER
CAS No:2207-46-7
MF:C10H15NO3
MW:197.231003046036
CID:3323691
PubChem ID:22437347
Update Time:2025-07-18

5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER
    • 2207-46-7
    • SCHEMBL6981694
    • AKOS006290511
    • ETHYL 3-(TERT-BUTYL)ISOXAZOLE-5-CARBOXYLATE
    • Ethyl-3-t-butyl isoxazole-5-carboxylate
    • ETHYL3-(TERT-BUTYL)ISOXAZOLE-5-CARBOXYLATE
    • Inchi: 1S/C10H15NO3/c1-5-13-9(12)7-6-8(11-14-7)10(2,3)4/h6H,5H2,1-4H3
    • InChI Key: YWRNXYAVIRGOBJ-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=CC(C(C)(C)C)=N1

Computed Properties

  • Exact Mass: 197.10519334Da
  • Monoisotopic Mass: 197.10519334Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.3Ų

5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER Pricemore >>

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Additional information on 5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER

5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER (CAS No. 2207-46-7): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

The compound 5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER, identified by the chemical abstracts service number CAS No. 2207-46-7, represents a significant molecule in the realm of chemical biology and medicinal chemistry. This ester derivative of 5-isoxazolecarboxylic acid features a unique structural framework that has garnered considerable attention due to its potential pharmacological properties and synthetic utility. The presence of a 3-(1,1-dimethylethyl) group and an ethyl ester moiety contributes to its distinct reactivity and binding characteristics, making it a valuable scaffold for drug discovery initiatives.

In recent years, isoxazole derivatives have emerged as pivotal structures in the development of novel therapeutic agents. The 5-isoxazolecarboxylic acid core is particularly noteworthy for its ability to modulate biological pathways through interactions with specific target proteins and enzymes. This compound’s structural motif is reminiscent of several bioactive molecules that have demonstrated efficacy in preclinical studies. The ethyl ester functionality further enhances its versatility, allowing for facile modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity of this compound with high precision. Studies indicate that the 3-(1,1-dimethylethyl) group plays a crucial role in stabilizing interactions with biological targets by increasing lipophilicity and reducing metabolic susceptibility. This feature makes it an attractive candidate for further exploration in the design of small-molecule inhibitors targeting diseases such as cancer and inflammatory disorders. The ester linkage also provides a handle for chemical derivatization, enabling the synthesis of analogs with enhanced solubility or tissue penetration.

The synthesis of 5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include the formation of the isoxazole ring through cyclization reactions, followed by esterification to introduce the ethyl group at the carboxyl position. The 3-(1,1-dimethylethyl) substitution is often achieved via alkylative coupling reactions or directed functionalization strategies. These synthetic routes underscore the compound’s accessibility while maintaining high yields and purity standards essential for pharmaceutical applications.

Current research endeavors are focusing on leveraging this compound as a precursor for more complex derivatives with improved therapeutic potential. For instance, investigators are exploring its utility in generating prodrugs that release active pharmaceutical ingredients under physiological conditions. Additionally, the isoxazole core has been investigated for its antimicrobial properties, with several derivatives showing promising activity against resistant bacterial strains. Such findings reinforce the importance of this scaffold in addressing emerging healthcare challenges.

The role of CAS No. 2207-46-7 in academic and industrial research cannot be overstated. Its documented applications span across various disciplines, including agrochemicals and material science, where it serves as a building block for more complex molecules. The compound’s stability under diverse conditions makes it a reliable choice for laboratory-scale experiments and large-scale production processes alike. As methodologies evolve to incorporate green chemistry principles, efforts are underway to optimize synthetic pathways while minimizing environmental impact.

In conclusion, 5-ISOXAZOLECARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL)-, ETHYL ESTER (CAS No. 2207-46-7) exemplifies the intersection of innovation and practicality in chemical biology and medicinal chemistry. Its unique structural attributes and synthetic accessibility position it as a cornerstone molecule for future drug development initiatives. Continued exploration into its pharmacological applications will undoubtedly yield novel therapeutic agents that address unmet medical needs.

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